molecular formula C15H12ClFN2O B2555347 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 871218-91-6

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2555347
CAS No.: 871218-91-6
M. Wt: 290.72
InChI Key: KYQJFRYOHIIHQX-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine (CAS: 871218-91-6) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position and a phenoxymethyl group at the 2-position. The phenoxymethyl moiety is further substituted with chlorine and fluorine at the 2- and 4-positions, respectively .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenoxy)methyl]-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c1-10-3-2-6-19-8-12(18-15(10)19)9-20-14-5-4-11(17)7-13(14)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQJFRYOHIIHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the cyclization of an appropriate precursor, such as 2-amino-8-methylpyridine, with a chloro- or fluoro-substituted phenol derivative under acidic conditions[_{{{CITATION{{{1{2- (2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo 1,2-[{{{CITATION{{{_2{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2- (2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo 1,2-[{{{CITATION{{{_2{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. In a study focused on dual inhibitors of c-Met and VEGFR-2, derivatives of pyridine bearing similar structural features showed promising results in inhibiting cell proliferation in vitro. One specific derivative exhibited IC₅₀ values of 0.11 μM and 0.19 μM against c-Met and VEGFR-2, respectively, indicating strong inhibitory potency .

PPAR Agonist Activity

Research has indicated that compounds with similar structures can activate peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and have implications in treating conditions like type 2 diabetes. The activation of PPARs can lead to beneficial effects on insulin sensitivity and lipid metabolism, making such compounds valuable in diabetes research .

Synthetic Chemistry

The synthesis of 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine involves several chemical reactions that can be optimized for higher yields and purity. This compound serves as a versatile intermediate in the synthesis of other biologically active molecules, showcasing its utility in medicinal chemistry .

Case Study 1: Dual Inhibition Mechanism

A series of studies have been conducted to evaluate the anticancer properties of compounds similar to 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine. One notable study synthesized multiple derivatives and assessed their efficacy against cancer cell lines. The results demonstrated that specific modifications to the imidazo[1,2-a]pyridine scaffold could enhance biological activity significantly.

Compoundc-Met IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)
12d0.110.19
9hTBDTBD
12bTBDTBD

Case Study 2: PPAR Activation Studies

In another study examining the PPAR agonist activity of related compounds, researchers found that specific structural features contributed to enhanced receptor binding affinity and activation potential. This study highlighted the importance of substituent positioning on the aromatic rings in modulating biological activity.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogues differ primarily in the substituents on the imidazo[1,2-a]pyridine core and the aromatic side chains. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Substituents Melting Point (K) Yield (%) Key Features
Target Compound 2-(2-Chloro-4-fluorophenoxymethyl), 8-methyl Not reported Not reported Combines Cl, F (electron-withdrawing) and phenoxymethyl (flexible linkage).
2-(4-Methoxyphenyl)-8-methyl (2m) 4-Methoxyphenyl, 8-methyl 391–393 88 Methoxy (electron-donating) enhances solubility; higher melting point.
2-(4-Fluorophenyl)-8-methyl 4-Fluorophenyl, 8-methyl Not reported Not reported Lacks Cl and phenoxymethyl; commercially available (priced $115–$507/g).
2-(Adamantan-1-yl)-7-chloro (2e) Adamantyl (bulky), 7-chloro, 8-methyl 395–397 85 Bulky adamantyl group increases crystallinity and melting point.
6-Chloro-3-nitro derivative (2j) 6-Chloro, 3-nitro, sulfonylmethyl Not reported Not reported Nitro and sulfonyl groups may enhance reactivity or biological activity.

Key Observations:

  • This could influence binding interactions in biological systems.
  • Steric and Conformational Effects: The phenoxymethyl linker in the target compound provides conformational flexibility, unlike rigid substituents like adamantyl in 2e or planar biphenyl groups in 2f .
  • Halogenation Patterns: Chlorine at the 2-position (target) vs. 7-position (2e) may lead to divergent reactivity or pharmacokinetic profiles due to positional isomerism.

Physicochemical Properties

  • Melting Points: Bulky substituents (e.g., adamantyl in 2e) correlate with higher melting points (395–397 K) compared to phenyl-substituted analogues (e.g., 2m at 391–393 K) . The target compound’s phenoxymethyl group may result in intermediate melting points, though data are unavailable.
  • Solubility: The 4-methoxyphenyl group in 2m likely improves aqueous solubility due to its polarity, whereas the target’s halogenated phenoxymethyl group may reduce solubility . Commercial availability of the 4-fluorophenyl analogue () suggests moderate stability in storage .

Biological Activity

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article delves into the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

  • Molecular Formula : C15H12ClFN2O
  • Molecular Weight : 290.72 g/mol
  • Structure : The compound features a chloro-fluorophenyl group attached to an imidazo-pyridine core, which is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine primarily revolves around its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell proliferation and survival, making them important targets in cancer treatment.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Inhibition of Kinases : The compound has shown effectiveness in inhibiting c-Met and VEGFR-2 receptors, which are implicated in tumor growth and angiogenesis. For instance, a related study demonstrated that derivatives of similar structures exhibited IC50 values of 0.11 µM for c-Met and 0.19 µM for VEGFR-2, indicating strong inhibitory potential against these targets .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts at the ATP-binding site of these kinases, which is crucial for their activation and function. This interaction suggests that the compound could effectively disrupt signaling pathways that promote cancer cell proliferation .

Additional Biological Activities

Aside from its anticancer properties, there are indications that compounds within this class may also exhibit neuroprotective effects. Some imidazo-pyridine derivatives have been studied for their ability to enhance cognitive functions and mitigate cognitive decline . However, specific data on 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine's effects on cognition remain limited.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
Kinase Inhibitionc-Met0.11 µM
Kinase InhibitionVEGFR-20.19 µM
Cognitive EnhancementN/AN/A

Case Study: Antitumor Efficacy

A significant study focused on the synthesis and evaluation of various derivatives of imidazo-pyridine compounds demonstrated promising results in vitro. The study reported that compounds with structural similarities to 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine exhibited potent inhibition against tumor cell lines, supporting the notion that modifications in the chemical structure can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine and its structural analogs?

  • Methodological Answer : The synthesis typically involves coupling halogenated phenoxy groups with imidazo[1,2-a]pyridine cores. For example, trifluoromethyl or bromo substituents on the imidazo[1,2-a]pyridine scaffold can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . A practical route includes using 2-methylimidazo[1,2-a]pyridine as a precursor, followed by chloromethylation and subsequent fluorophenoxy group attachment under basic conditions (e.g., NaOH in dichloromethane) .

Q. How can spectroscopic techniques (NMR, HRMS, IR) be applied to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (e.g., 6.5–8.5 ppm for imidazo[1,2-a]pyridine and fluorophenoxy groups) and methyl/chloromethyl substituents (e.g., 2.5–3.5 ppm). Coupling patterns in 19F NMR can confirm fluorophenyl substitution .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error to confirm molecular formula .
  • IR : Identify C-F stretches (~1100–1200 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Isosteric Replacement : Replace methyl groups with trifluoromethyl to enhance lipophilicity and metabolic stability. For example, trifluoromethyl-substituted analogs show improved binding affinity in kinase inhibition assays .
  • Scaffold Modification : Substitute the imidazo[1,2-a]pyridine core with quinoline or pyrimidine to modulate electron density and π-π stacking interactions. This approach has been validated in receptor-binding studies .
  • Positional Effects : Vary substituents (e.g., chloro, fluoro) on the phenoxy group to assess steric and electronic impacts on target engagement .

Q. What computational methods are effective in predicting reaction pathways and optimizing synthetic yields?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for halogenation or coupling reactions .
  • Machine Learning : Train models on experimental datasets (e.g., reaction conditions, yields) to predict optimal solvents, catalysts, or temperatures for imidazo[1,2-a]pyridine functionalization .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates to reduce side-product formation .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and compound concentrations to minimize variability .
  • Metabolite Profiling : Use LC-MS to verify compound stability under assay conditions, as degradation products may confound results .
  • Orthogonal Validation : Cross-check activity with unrelated assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What experimental design strategies improve process optimization for scale-up synthesis?

  • Methodological Answer :

  • Factorial Design : Apply Taguchi or Box-Behnken designs to test variables (e.g., temperature, catalyst loading, solvent ratio) and identify critical parameters affecting yield .
  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables (e.g., reaction time vs. purity) to define optimal operating windows .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression in real time .

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